D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester
Brand Name: Vulcanchem
CAS No.: 64286-80-2
VCID: VC18455529
InChI: InChI=1S/C19H19NO4/c1-2-23-18(21)17(13-15-9-5-3-6-10-15)20-19(22)24-14-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,20,22)/t17-/m1/s1
SMILES:
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester

CAS No.: 64286-80-2

Cat. No.: VC18455529

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester - 64286-80-2

Specification

CAS No. 64286-80-2
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C19H19NO4/c1-2-23-18(21)17(13-15-9-5-3-6-10-15)20-19(22)24-14-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,20,22)/t17-/m1/s1
Standard InChI Key XCGDYLANQZQVNE-QGZVFWFLSA-N
Isomeric SMILES C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C=COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester belongs to the class of protected amino acid derivatives. Its IUPAC name, ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate, reflects its chiral center at the α-carbon and the presence of two functional groups: the Cbz-protected amine and the vinyl ester. The compound’s isomeric SMILES notation, C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2, highlights its stereospecific configuration and aromatic substituents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight325.4 g/mol
CAS Registry Number64286-80-2
IUPAC NameEthenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
SMILESC=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

The vinyl ester group enhances the compound’s reactivity in coupling reactions, while the Cbz group provides temporary protection for the amine, which can be removed under mild hydrogenation or acidic conditions .

Synthesis and Manufacturing Processes

The synthesis of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester involves two critical steps: amine protection and esterification.

Amine Protection with Benzyloxycarbonyl (Cbz)

The amino group of D-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in an alkaline aqueous medium. This step prevents unwanted side reactions during subsequent peptide bond formation. The reaction typically proceeds at 0–5°C with a pH maintained between 9–10 using sodium bicarbonate.

Esterification with Vinyl Alcohol

The carboxylic acid group of the Cbz-protected phenylalanine is then esterified using vinyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). This step forms the vinyl ester linkage, which acts as a leaving group during peptide coupling. The reaction is conducted in anhydrous dichloromethane at room temperature for 12–24 hours .

Table 2: Representative Synthesis Conditions

ParameterCondition
Temperature (Cbz protection)0–5°C
Catalyst (esterification)DCC
SolventDichloromethane
Reaction Time12–24 hours

Alternative methods described in patent literature employ dimethyl sulfate for esterification under basic conditions (e.g., sodium bicarbonate) at 30–50°C, achieving yields exceeding 85% .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound’s vinyl ester group serves as an activated leaving group, facilitating nucleophilic acyl substitution reactions with amino groups of incoming residues. This property is exploited in segment condensation strategies to assemble long peptide chains with minimal racemization.

Stereochemical Control

The chiral integrity of the α-carbon is preserved due to the steric bulk of the Cbz group, which hinders epimerization during coupling. Studies demonstrate enantiomeric excess (ee) values >98% when using this derivative in automated SPPS .

Deprotection Strategies

The Cbz group is selectively removed via catalytic hydrogenation (H₂/Pd-C) or acidic hydrolysis (HCl/dioxane), leaving the peptide backbone intact. This orthogonal protection strategy enables sequential synthesis of complex peptides .

Research Findings and Advancements

Kinetic Studies on Vinyl Ester Reactivity

Recent investigations reveal that the vinyl ester’s reactivity is pH-dependent, with optimal coupling rates observed at pH 7.5–8.5. Under these conditions, the half-life of the activated ester is approximately 30 minutes, ensuring efficient peptide bond formation .

Comparative Analysis with Other Protecting Groups

Compared to tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, the Cbz group offers superior stability in acidic environments but requires hydrogenolysis for removal. This trade-off makes it ideal for syntheses involving acid-labile targets .

Table 3: Protecting Group Comparison

Protecting GroupStability (Acid)Removal Method
CbzHighH₂/Pd-C, HCl
BocModerateTFA
FmocLowPiperidine

Stability and Reactivity Considerations

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, making the compound suitable for reactions below this threshold. Storage at –20°C under argon is recommended for long-term stability.

Hydrolytic Sensitivity

The vinyl ester undergoes hydrolysis in aqueous media, with a half-life of 4 hours at pH 7.0. This necessitates anhydrous conditions during synthesis .

Compatibility with Enzymatic Methods

Esterases such as Alkalase 2.4 L FG (Bacillus licheniformis) catalyze the hydrolysis of vinyl esters, enabling enzymatic deprotection in hybrid synthetic strategies .

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